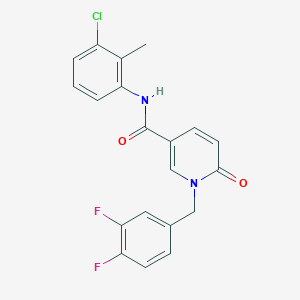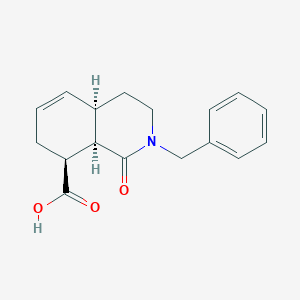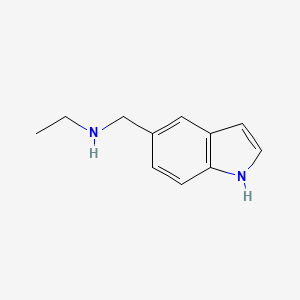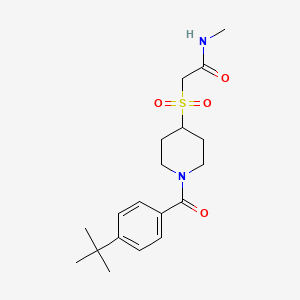
N-(3-chloro-2-methylphenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-chloro-2-methylphenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the pyridine ring and the carboxamide group are common features in the discussed compounds, which are associated with biological activities such as anticonvulsant and antimicrobial effects.
Synthesis Analysis
The synthesis of related compounds involves the formation of carboxamide linkages and the introduction of various substituents on the pyridine ring. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides is achieved through a reaction involving amines and 4-chloropyridine-2-carboxylic acid methyl ester, which in turn is prepared from 2-pyridine-carboxylic acid through chlorination and esterification processes . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is conducted by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions .
Molecular Structure Analysis
The molecular structure of compounds within this family often exhibits a planar conformation between the phenyl ring, the pyridine ring, and the carboxamide group. In some cases, there is evidence of solid-state rotational disorder, such as the statistical disorder observed in the chlorine atom and the methyl group on the phenyl ring of a related anticonvulsant drug .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can include the formation of carboxamide bonds and the introduction of various substituents through reactions with amines. For example, the synthesis of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides involves the reaction of pyridoxal hydrochloride with N-arylcyanoacetamides, followed by further reactions with aromatic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bonds involving the nitrogen and oxygen of the carboxamide moiety, as well as the nitrogen of the pyridine moiety, can structurally stabilize these groups and influence the compound's solubility and reactivity . The antimicrobial activity of some compounds in this class suggests that they have significant interactions with biological targets, which can be attributed to their chemical properties .
科学的研究の応用
Concomitant Polymorphism
A study on a related compound, N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, demonstrated its ability to crystallize in two polymorphic forms, showcasing its potential in catalytic activities and molecular interactions. This research emphasized the role of intermolecular hydrogen bonding in determining polymorph stability and provided insights into the thermodynamic properties affecting such compounds (Özdemir et al., 2012).
Synthetic Applications
Another study highlighted the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, indicating the compound's utility in creating complex molecular structures, which could have implications for developing novel pharmaceuticals and materials (Calvez et al., 1998).
Optical and Conductive Properties
Research on optically pure anionic complexes of pyridinecarboxamide ligands has unveiled their intriguing extended structures and the synthesis of radical cation salts with tetrathiafulvalene, shedding light on their potential in electronic and optical applications (Chmel et al., 2011).
Material Science Innovations
Studies on aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine and similar compounds have demonstrated their thermal stability, solubility, and potential for creating high-performance materials suitable for various advanced applications, such as electronics and aerospace (Yang & Lin, 1994).
Pharmacological Potential
The synthesis and evaluation of Schiff’s bases and 2-azetidinones have shown significant antidepressant and nootropic activities, suggesting the compound's framework could be valuable in developing new therapeutic agents (Thomas et al., 2016).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O2/c1-12-15(21)3-2-4-18(12)24-20(27)14-6-8-19(26)25(11-14)10-13-5-7-16(22)17(23)9-13/h2-9,11H,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDCJEYPVNYQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)



![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)
![N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547648.png)


![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2547654.png)
